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Compound of Interest

Compound Name: 2-Mpmdq

Cat. No.: B1662933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive technical overview of 2-Mpmdq, known chemically

as 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl-6-methyl-2,3-dihydroimidazo[1,2c]quinazolin-

5(6H)-one. 2-Mpmdq is a potent and selective α1-adrenoceptor antagonist. This guide details

its chemical properties, a plausible synthesis pathway derived from related compounds, and

standard characterization methodologies. Furthermore, it elucidates the α1-adrenoceptor

signaling pathway, the biological target of 2-Mpmdq, and presents this information through

structured data tables and detailed diagrams to facilitate understanding and further research.

Introduction
2-Mpmdq is a quinazoline derivative that has been identified as a high-affinity antagonist for

the α1-adrenergic receptor.[1] The α1-adrenoceptors, a class of G protein-coupled receptors,

are crucial in the sympathetic nervous system, primarily mediating smooth muscle contraction.

[2] Antagonists of this receptor, such as 2-Mpmdq, have significant therapeutic potential,

particularly in the management of hypertension.[1] Understanding the synthesis and detailed

characteristics of this compound is fundamental for its application in research and drug

development.
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A summary of the key chemical and physical properties of 2-Mpmdq is presented in the table

below.

Property Value

IUPAC Name

2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl-6-

methyl-2,3-dihydroimidazo[1,2c]quinazolin-

5(6H)-one

Molecular Formula C₂₃H₂₇N₅O₂

Molecular Weight 405.49 g/mol

CAS Number 149847-77-8

Biological Target α1-Adrenergic Receptor (α1-AR)

Biological Activity Antagonist

Synthesis Protocol
While the specific, detailed experimental protocol from the primary literature (Chern et al., J.

Med. Chem. 1993, 36, 2196-2207) is not publicly available, a general synthetic route for

analogous 2,3-dihydroimidazo[1,2-c]quinazoline derivatives can be proposed. This typically

involves a multi-step synthesis. A key intermediate, 1-(2-methoxyphenyl)piperazine, is

commercially available and can be synthesized. The synthesis of the quinazoline core and

subsequent attachment of the side chain would follow established organic chemistry principles

for the formation of heterocyclic systems.

A plausible experimental workflow for the synthesis and purification of 2-Mpmdq is outlined

below.
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Synthesis

Purification & Characterization

Starting Materials
(e.g., Anthranilic acid derivative,
1-(2-methoxyphenyl)piperazine)

Formation of Quinazolinone Ring

Introduction of Imidazo Ring

Side Chain Attachment

Crude 2-Mpmdq

Column Chromatography

Spectroscopic Analysis
(NMR, Mass Spectrometry)

Pure 2-Mpmdq
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A generalized workflow for the synthesis and purification of 2-Mpmdq.
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Characterization
The structural elucidation and confirmation of purity for 2-Mpmdq would rely on standard

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons on the quinazoline and methoxyphenyl rings, the methyl group, and the

aliphatic protons of the piperazine and imidazo rings.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 23 carbon

atoms in the molecule, with chemical shifts indicative of their electronic environment

(aromatic, aliphatic, carbonyl, etc.).

Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of 2-Mpmdq. The high-

resolution mass spectrum should show a molecular ion peak corresponding to the exact mass

of the compound (C₂₃H₂₇N₅O₂). Fragmentation patterns observed in the mass spectrum can

provide further structural information.

A summary of expected characterization data is presented below.

Technique Expected Observations

¹H NMR
Signals corresponding to aromatic, methoxy,

methyl, and aliphatic protons.

¹³C NMR

Resonances for all 23 unique carbon atoms,

including aromatic, aliphatic, and carbonyl

carbons.

Mass Spectrometry (MS)
Molecular ion peak (M+) consistent with the

molecular formula C₂₃H₂₇N₅O₂.

Purity (e.g., by HPLC) >95% (typical for research-grade compounds).
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Mechanism of Action and Signaling Pathway
2-Mpmdq functions as an antagonist at α1-adrenergic receptors. These receptors are Gq

protein-coupled receptors. Upon binding of an agonist (like norepinephrine), the receptor

activates a signaling cascade. As an antagonist, 2-Mpmdq binds to the receptor but does not

elicit this response, thereby blocking the action of the endogenous agonists.

The α1-adrenoceptor signaling pathway is initiated by the binding of an agonist, which leads to

the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the

release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates

protein kinase C (PKC). This cascade ultimately leads to various cellular responses, most

notably smooth muscle contraction.[2][3] 2-Mpmdq inhibits this process by preventing the initial

agonist binding.
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The signaling pathway of the α1-adrenoceptor and the inhibitory action of 2-Mpmdq.

Conclusion
2-Mpmdq is a valuable research tool for studying the α1-adrenergic system. Its high potency

and selectivity make it a suitable candidate for further investigation in the context of

cardiovascular and other related disorders. This guide provides a foundational understanding of

its synthesis, characterization, and mechanism of action to support ongoing and future

research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental)
(HMDB0000847) [hmdb.ca]

2. rsc.org [rsc.org]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of 2-
Mpmdq]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662933#2-mpmdq-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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